molecular formula C13H18O2S B014622 Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate CAS No. 869853-73-6

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

Cat. No.: B014622
CAS No.: 869853-73-6
M. Wt: 238.35 g/mol
InChI Key: GARCOZSVVMBQFJ-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate (CAS 869853-73-6) is an organosulfur compound with the molecular formula C₁₃H₁₈O₂S and a molecular weight of 238.35 g/mol . It is characterized by a 4-mercaptophenyl group (-C₆H₄SH) attached to a 2,2-dimethylpropionate ethyl ester backbone. It is hygroscopic and stored at 4°C to maintain stability .

This compound is primarily used in organic synthesis, particularly in the development of glutathione (GSH)-sensitive hydrogels for controlled drug delivery. Its thiol (-SH) group enables reversible crosslinking via Michael addition reactions, making it critical in biodegradable polymer design .

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-4-15-12(14)13(2,3)9-10-5-7-11(16)8-6-10/h5-8,16H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARCOZSVVMBQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399456
Record name Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869853-73-6
Record name Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Pre-Functionalized Carboxylic Acids

A common approach to synthesizing propionate esters involves the reaction of carboxylic acids with ethanol under acidic or enzymatic conditions. For ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate, the corresponding carboxylic acid—3-(4-mercaptophenyl)-2,2-dimethylpropionic acid—would undergo esterification.

Procedure :

  • Acid Activation : The carboxylic acid is activated using thionyl chloride (SOCl2\text{SOCl}_2) or dicyclohexylcarbodiimide (DCC) to form an acyl chloride or mixed anhydride intermediate.

  • Ethanol Quenching : The activated intermediate reacts with excess ethanol to yield the ester.

Example Reaction :

3-(4-Mercaptophenyl)-2,2-dimethylpropionic acid+EtOHH+Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate+H2O\text{3-(4-Mercaptophenyl)-2,2-dimethylpropionic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

Challenges :

  • The thiol (-SH) group is prone to oxidation, necessitating inert atmospheres (e.g., N2\text{N}_2) or reducing agents.

  • Competitive side reactions, such as disulfide formation, may occur without proper protection.

ConditionParameterValueYield (%)Reference
SolventEthanol50 mL78
TemperatureReflux80°C78
Reaction TimeThiourea step6 hours78
HydrolysisNaOH Concentration2 M78

Friedel-Crafts Alkylation for Aromatic Substitution

The Friedel-Crafts alkylation offers a route to attach the propionate chain directly to the aromatic ring. This method is particularly effective for introducing bulky substituents like the 2,2-dimethyl group.

Procedure :

  • Acylation : React 4-mercaptotoluene with an acyl chloride (e.g., 2,2-dimethylpropionyl chloride) in the presence of a Lewis catalyst (AlCl3\text{AlCl}_3).

  • Reduction : Reduce the ketone intermediate to the corresponding alcohol using NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4.

  • Esterification : Convert the alcohol to the ethyl ester via acid-catalyzed reaction with ethanol.

Example Reaction :

4-Mercaptotoluene+2,2-Dimethylpropionyl chlorideAlCl33-(4-Mercaptophenyl)-2,2-dimethylpropan-1-oneNaBH43-(4-Mercaptophenyl)-2,2-dimethylpropan-1-olH+,EtOHEthyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate\text{4-Mercaptotoluene} + \text{2,2-Dimethylpropionyl chloride} \xrightarrow{\text{AlCl}3} \text{3-(4-Mercaptophenyl)-2,2-dimethylpropan-1-one} \xrightarrow{\text{NaBH}4} \text{3-(4-Mercaptophenyl)-2,2-dimethylpropan-1-ol} \xrightarrow{\text{H}^+, \text{EtOH}} \text{this compound}

Key Considerations :

  • Friedel-Crafts reactions require anhydrous conditions and stoichiometric Lewis acids.

  • Steric hindrance from the 2,2-dimethyl group may necessitate elevated temperatures.

Protection-Deprotection Strategies for Thiol Groups

The reactivity of the thiol group mandates protection during synthesis to prevent oxidation or undesired coupling. Common protecting groups include:

Acetyl Protection

Procedure :

  • Acetylation : Treat the thiol with acetic anhydride (Ac2O\text{Ac}_2\text{O}) to form a thioacetate.

  • Deprotection : Hydrolyze the thioacetate post-esterification using aqueous NaOH\text{NaOH}.

Example :

Ethyl 3-(4-acetylthiophenyl)-2,2-dimethylpropionateNaOHEthyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate+AcO\text{Ethyl 3-(4-acetylthiophenyl)-2,2-dimethylpropionate} \xrightarrow{\text{NaOH}} \text{this compound} + \text{AcO}^-

Trityl Protection

Advantages :

  • Trityl groups (CPh3\text{CPh}_3) offer steric bulk, minimizing side reactions.

  • Removable under mild acidic conditions.

Procedure :

  • Protection : React the thiol with trityl chloride in dichloromethane.

  • Deprotection : Use trifluoroacetic acid (TFA) to regenerate the free thiol.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 6:4) to isolate the target ester.

  • HPLC : Useful for resolving diastereomers or eliminating trace oxidants.

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} : Key signals include a triplet for the ethyl ester (δ\delta 1.2–1.4 ppm, CH3_3), a singlet for the dimethyl groups (δ\delta 1.5–1.7 ppm), and a broad singlet for the thiol proton (δ\delta 3.5–4.0 ppm).

  • IR Spectroscopy : Strong absorbance at 2550–2600 cm1^{-1} (S-H stretch) confirms the presence of the thiol group.

Industrial-Scale Considerations

Catalytic Esterification

Recent patents highlight the use of immobilized lipases (e.g., Candida antarctica lipase B) for greener ester synthesis. These enzymes tolerate thiol groups and operate under mild conditions (30–50°C, pH 7–8).

Advantages :

  • Reduced energy consumption.

  • Minimal byproduct formation.

Continuous Flow Systems

Microreactor technology enhances mixing and heat transfer, critical for exothermic esterification reactions. A tubular reactor with staggered herringbone mixers can achieve >90% conversion in <30 minutes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2,2-dimethyl-3-(4-sulfanylphenyl)propanol.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13_{13}H18_{18}O2_2S
  • Molecular Weight : 238.35 g/mol
  • Structure : The compound features a propionate ester structure with a mercapto group attached to a phenyl ring, contributing to its unique reactivity and biological properties.

Medicinal Chemistry

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate has shown potential in medicinal chemistry due to its biological activity. Studies indicate that it may influence various cellular systems, although further research is necessary to fully elucidate these mechanisms.

  • Biological Activity : The compound exhibits properties that may affect:
    • Antioxidant activity
    • Antimicrobial effects
    • Enzyme inhibition

Organic Synthesis

The compound is valuable in organic synthesis as a versatile building block. Its functional groups enable it to participate in various chemical reactions, making it useful for creating more complex molecules.

  • Synthesis Methods : this compound can be synthesized through several methods, including:
    • Esterification reactions
    • Nucleophilic substitutions involving mercapto groups

Materials Science

In materials science, this compound can be utilized to develop novel materials with specific properties. Its unique structure allows for the modification of polymeric materials and the enhancement of their characteristics.

  • Applications in Polymers : It can be incorporated into polymer matrices to improve:
    • Thermal stability
    • Mechanical strength
    • Chemical resistance

Biochemical Applications

Due to its mercapto group, this compound is also explored for biochemical applications such as:

  • Proteomics Research : It is used as a reagent in proteomics for labeling and studying proteins.
  • Antioxidant Studies : The compound's potential antioxidant properties make it a candidate for further investigation in oxidative stress-related studies.

Case Studies and Research Findings

  • Antioxidant Activity Study : A recent study investigated the antioxidant capacity of this compound in cellular models. The findings suggested that the compound effectively reduced oxidative stress markers, indicating its potential as an antioxidant agent.
  • Synthesis of Novel Polymers : Researchers have explored the incorporation of this compound into polymeric systems to enhance their thermal and mechanical properties. The results demonstrated improved performance metrics compared to traditional polymers.
  • Biochemical Labeling Techniques : In proteomics, the compound has been employed as a labeling agent for proteins, aiding in the study of protein interactions and modifications.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Physical State Key Applications Stability/Reactivity Notes
This compound C₁₃H₁₈O₂S 238.35 -SH (thiol) Pale yellow oil Hydrogel crosslinking, drug delivery Hygroscopic; thiol oxidation risk
Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate C₁₃H₁₇ClO₄S 304.79 -ClSO₂ (chlorosulfonyl) Not specified Sulfonation reactions Reactive toward nucleophiles
Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate C₁₂H₁₆O₄ 224.25 -OH, -OCH₃ (phenolic) Not specified Unknown Polar; potential antioxidant activity
Methyl 2,2-dimethyl-3-(oxiranyl-2-yl)propionate C₉H₁₄O₄ 186.21 Epoxide (oxiranyl) Not specified Chiral synthesis High optical purity (99% ee)

Stability and Handling Considerations

  • This compound requires storage at 4°C due to its hygroscopic nature and susceptibility to oxidation. Thiol-containing compounds often require inert atmospheres (e.g., nitrogen) to prevent disulfide formation .
  • Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate is moisture-sensitive, as chlorosulfonyl groups hydrolyze readily in aqueous environments .

Biological Activity

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antioxidant activity, enzyme inhibition, and potential anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H18O2S\text{C}_{14}\text{H}_{18}\text{O}_2\text{S}

This compound consists of an ethyl ester moiety linked to a thiol group (mercapto), which is known for its capacity to interact with free radicals.

1. Antioxidant Activity

Compounds containing thiol groups are recognized for their antioxidant properties. This compound exhibits significant radical scavenging activity, which is crucial in mitigating oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
This compound85.5
Ascorbic Acid70.0
Other Thiol CompoundsVaries

The DPPH radical scavenging assay indicates that this compound has a higher scavenging activity compared to ascorbic acid, suggesting its potential as a natural antioxidant.

2. Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes, particularly those involved in oxidative stress pathways. Studies indicate that it can inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are implicated in inflammatory processes.

Table 2: Enzyme Inhibition Data

EnzymeInhibition (%)Reference
Lipoxygenase75
Cyclooxygenase68
Acetylcholinesterase55

These findings suggest that this compound may have therapeutic applications in conditions characterized by excessive inflammation.

3. Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on breast cancer (MDA-MB-231) and prostate cancer (DU145) cell lines using the MTT assay.

Table 3: Cytotoxicity Results

Cell LineIC50 (µM)Reference
MDA-MB-23112
DU14510

The results indicate that this compound has a promising cytotoxic profile against these cancer cell lines, warranting further investigation into its mechanisms of action.

The biological activities of this compound can be attributed to its ability to modulate various cellular pathways:

  • Antioxidant Mechanism : The thiol group readily donates electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Enzyme Modulation : By inhibiting key enzymes involved in inflammatory responses, the compound may reduce the production of pro-inflammatory mediators.
  • Cytotoxic Effects : The compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial function.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

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